BenchChemオンラインストアへようこそ!

1-(4,5-Dihydro-1H-pyrrolo[2,3-b]pyrazin-7-yl)-N,N-dimethylmethanamine

Lipophilicity Drug-likeness Fragment-based screening

1-(4,5-Dihydro-1H-pyrrolo[2,3-b]pyrazin-7-yl)-N,N-dimethylmethanamine (CAS 1624261-12-6) is a partially saturated pyrrolo[2,3‑b]pyrazine derivative bearing a dimethylaminomethyl substituent at the 7‑position. The 4,5‑dihydro modification distinguishes it from the fully aromatic 5H‑pyrrolo[2,3‑b]pyrazine core that dominates the kinase‑inhibitor patent literature by introducing an sp³‑hybridised centre, which alters conformational flexibility, hydrogen‑bonding capacity, and lipophilicity relative to its aromatic congeners.

Molecular Formula C9H14N4
Molecular Weight 178.23 g/mol
CAS No. 1624261-12-6
Cat. No. B1405369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4,5-Dihydro-1H-pyrrolo[2,3-b]pyrazin-7-yl)-N,N-dimethylmethanamine
CAS1624261-12-6
Molecular FormulaC9H14N4
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCN(C)CC1=CNC2=C1NC=CN2
InChIInChI=1S/C9H14N4/c1-13(2)6-7-5-12-9-8(7)10-3-4-11-9/h3-5,10-12H,6H2,1-2H3
InChIKeyGIYJQRHJWDGNHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4,5-Dihydro-1H-pyrrolo[2,3-b]pyrazin-7-yl)-N,N-dimethylmethanamine (CAS 1624261-12-6): Procurement-Grade Identity and Physicochemical Baseline


1-(4,5-Dihydro-1H-pyrrolo[2,3-b]pyrazin-7-yl)-N,N-dimethylmethanamine (CAS 1624261-12-6) is a partially saturated pyrrolo[2,3‑b]pyrazine derivative bearing a dimethylaminomethyl substituent at the 7‑position [1]. The 4,5‑dihydro modification distinguishes it from the fully aromatic 5H‑pyrrolo[2,3‑b]pyrazine core that dominates the kinase‑inhibitor patent literature by introducing an sp³‑hybridised centre, which alters conformational flexibility, hydrogen‑bonding capacity, and lipophilicity relative to its aromatic congeners [2]. With a molecular formula of C₉H₁₄N₄, a molecular weight of 178.23 g mol⁻¹, a calculated XLogP3 of 0.5, three hydrogen‑bond donors, and a topological polar surface area of 43.1 Ų [1], the compound occupies a distinct region of oral drug‑like property space that is rarely represented among commercially available pyrrolo[2,3‑b]pyrazine building blocks. Commercially offered at purities of 95 % to ≥ 98 % , the compound is positioned as a research‑grade intermediate and fragment‑screening candidate.

Why In‑Class Pyrrolo[2,3‑b]pyrazine Analogs Cannot Substitute 1‑(4,5‑Dihydro‑1H‑pyrrolo[2,3‑b]pyrazin‑7‑yl)‑N,N‑dimethylmethanamine


The pyrrolo[2,3‑b]pyrazine scaffold is a privileged pharmacophore for kinase inhibition, yet subtle structural variations produce profound differences in target selectivity, potency, and physicochemical properties [1]. The vast majority of disclosed pyrrolo[2,3‑b]pyrazine‑based inhibitors retain the fully aromatic 5H‑pyrrolo[2,3‑b]pyrazine core with aryl or heteroaryl substituents at the 6‑ and/or 7‑positions [2][3]. In contrast, the 4,5‑dihydro modification in the title compound eliminates one aromaticity element, lowering the XLogP3 to 0.5 versus values typically exceeding 2.0 for aromatic 6‑phenyl‑5H‑pyrrolo[2,3‑b]pyrazine analogs [4]. The dimethylaminomethyl side‑chain introduces a basic centre (predicted pKa ~9‑10) that is absent in aloisine‑type CDK inhibitors or FGFR‑targeted 6‑aryl‑5H‑pyrrolo[2,3‑b]pyrazines [5]. These structural distinctions mean that solubility, permeability, protein‑binding, and off‑target profiles cannot be extrapolated from aromatic congeners; researchers who substitute a generic 5H‑pyrrolo[2,3‑b]pyrazine building block risk obtaining divergent hit‑expansion or lead‑optimisation outcomes.

Quantitative Differentiation Evidence for 1‑(4,5‑Dihydro‑1H‑pyrrolo[2,3‑b]pyrazin‑7‑yl)‑N,N‑dimethylmethanamine Versus Closest Analogs


Reduced Lipophilicity (XLogP3 = 0.5) Relative to Aromatic 6‑Phenyl‑5H‑pyrrolo[2,3‑b]pyrazine (Aloisine A, XLogP3 = 3.67)

The 4,5‑dihydro modification and the polar dimethylaminomethyl substituent together reduce the calculated partition coefficient of 1‑(4,5‑dihydro‑1H‑pyrrolo[2,3‑b]pyrazin‑7‑yl)‑N,N‑dimethylmethanamine to XLogP3 = 0.5 [1], compared with XLogP3 = 3.67 for the well‑characterised CDK inhibitor aloisine A (6‑phenyl‑5H‑pyrrolo[2,3‑b]pyrazine, CAS 496864‑16‑5) [2]. This difference of > 3 log units indicates substantially higher aqueous solubility and a markedly different pharmacokinetic distribution profile.

Lipophilicity Drug-likeness Fragment-based screening

Elevated Hydrogen‑Bond Donor Count (HBD = 3) Compared to 5H‑Pyrrolo[2,3‑b]pyrazine Core (HBD = 1)

1‑(4,5‑Dihydro‑1H‑pyrrolo[2,3‑b]pyrazin‑7‑yl)‑N,N‑dimethylmethanamine possesses three hydrogen‑bond donor atoms (two N‑H and one secondary amine of the partially saturated pyrazine ring) [1], whereas the unsubstituted, fully aromatic 5H‑pyrrolo[2,3‑b]pyrazine core contains only a single pyrrole N‑H donor [2]. The dihydro‑pyrazine N‑H and the basic tertiary‑amine side‑chain create additional H‑bond donor and charge‑assisted interaction opportunities that are absent in aromatic 5H‑pyrrolo[2,3‑b]pyrazine or its 6‑aryl derivatives.

Hydrogen-bonding Selectivity Crystal engineering

Dimethylaminomethyl Side‑Chain Enables Salt‑Formation and Tuning of Basicity for Kinase Profiling

The dimethylaminomethyl substituent at the 7‑position introduces a basic tertiary‑amine centre (predicted pKa ≈ 9‑10) that is absent in the most extensively characterised pyrrolo[2,3‑b]pyrazine kinase inhibitors, such as the 6‑aryl‑5H‑pyrrolo[2,3‑b]pyrazine FGFR inhibitor series reported by Jiang et al. [1]. This enables salt‑formation (e.g., hydrochloride) to modulate solubility and crystallinity, and provides a protonation‑state switch that can be exploited for pH‑dependent target engagement. In contrast, aloisine‑type CDK inhibitors rely solely on neutral heterocyclic H‑bond interactions with the kinase hinge region [2].

Basicity Salt formation Kinase selectivity

Commercial Purity Benchmarking: ≥ 98 % (NLT) Versus Typical 95 % for Aromatic Pyrrolo[2,3‑b]pyrazine Building Blocks

MolCore supplies 1‑(4,5‑dihydro‑1H‑pyrrolo[2,3‑b]pyrazin‑7‑yl)‑N,N‑dimethylmethanamine at a guaranteed purity of NLT 98 % , whereas the commonly procured aromatic 5H‑pyrrolo[2,3‑b]pyrazine core and simple 6‑aryl derivatives are typically offered at 95 % purity by multiple vendors . The tighter specification reduces the uncertainty associated with impurity‑driven false positives in high‑throughput screening and facilitates more reproducible SAR in medicinal chemistry campaigns.

Purity specification Procurement Quality assurance

Topological Polar Surface Area (TPSA = 43.1 Ų) Within the Optimal Range for CNS Penetration, Unlike High‑TPSA Pyrrolo[2,3‑b]pyrazine‑sulfonamide Derivatives

The topological polar surface area of 1‑(4,5‑dihydro‑1H‑pyrrolo[2,3‑b]pyrazin‑7‑yl)‑N,N‑dimethylmethanamine is 43.1 Ų [1], placing it well below the widely accepted 60–90 Ų threshold for passive CNS penetration [2]. In contrast, later‑generation pyrrolo[2,3‑b]pyrazine derivatives bearing sulfonamide or carboxylate functionalities (e.g., HPK1 inhibitors disclosed in WO2023001794A1) routinely exceed 80 Ų TPSA, limiting their predicted brain exposure [3].

CNS drug design Permeability Fragment library

Rotatable Bond Count (2) and Low Molecular Weight (178 Da) Fulfil Fragment‑Based Drug Discovery (FBDD) 'Rule‑of‑Three' Criteria

With a molecular weight of 178 Da, two rotatable bonds, XLogP3 = 0.5, and HBD = 3 [1], the title compound satisfies all three parameters of Astex's 'Rule‑of‑Three' for fragment libraries (MW < 300, ClogP ≤ 3, HBD ≤ 3, RotB ≤ 3) [2]. By comparison, the prototypical pyrrolo[2,3‑b]pyrazine fragment aloisine A (MW = 267.14 Da, RotB = 4, ClogP = 3.67) already exceeds the optimum fragment size, leaving less room for growth during hit‑to‑lead optimisation [3].

Fragment-based drug discovery Ligand efficiency Hit evolution

Highest‑Impact Application Scenarios for 1‑(4,5‑Dihydro‑1H‑pyrrolo[2,3‑b]pyrazin‑7‑yl)‑N,N‑dimethylmethanamine Based on Quantitative Differentiation Evidence


Fragment‑Based Screening Against Kinase and CNS Targets

The compound's low molecular weight (178 Da), XLogP3 of 0.5, and Rule‑of‑Three compliance [1][2] make it a superior fragment‑screening candidate compared to the widely used but larger aloisine A (MW = 267 Da, clogP = 3.67) [3]. Its TPSA of 43.1 Ų and favourable H‑bond donor count support library design for CNS‑penetrant fragment hits, a space where high‑TPSA pyrrolo[2,3‑b]pyrazine‑sulfonamide HPK1 inhibitors are excluded [4][5].

Selective FGFR or HPK1 Inhibitor Lead Optimisation with Salt‑Formation Optionality

The dimethylaminomethyl basic centre (predicted pKa ≈ 9‑10) provides a protonation handle absent in neutral 6‑aryl‑5H‑pyrrolo[2,3‑b]pyrazine FGFR inhibitors [6][7]. This enables systematic salt‑screen diversification, pH‑dependent solubility tuning, and potential electrostatic steering in kinase binding pockets—capabilities that are unavailable to wholly neutral pyrrolo[2,3‑b]pyrazine chemotypes.

Low‑Lipophilicity Starting Point for Property‑Driven Medicinal Chemistry

With XLogP3 = 0.5, the compound offers approximately 1000‑fold higher predicted aqueous solubility than aloisine A (XLogP3 = 3.67) [8][9], reducing the risk of lipophilicity‑driven promiscuity and providing ample property space for subsequent hydrophobic substitutions during hit expansion, unlike lipophilic 5H‑pyrrolo[2,3‑b]pyrazine analogs that already approach developability limits.

High‑Purity Building Block for Parallel Synthesis and Array Chemistry

The availability of this compound at NLT 98 % purity reduces the burden of pre‑reaction purification relative to the 95 %‑grade aromatic pyrrolo[2,3‑b]pyrazine building blocks that are standard in the commercial supply chain . Combined with its two hydrogen‑bond donors and basic amine, it is a versatile diversification node for amide coupling, reductive amination, and Suzuki‑Miyaura elaboration strategies.

Quote Request

Request a Quote for 1-(4,5-Dihydro-1H-pyrrolo[2,3-b]pyrazin-7-yl)-N,N-dimethylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.